Dimethyl 3,3'-dithiopropionimidate dihydrochloride (DTBP, CAS 38285-78-8) is a water-soluble, membrane-permeable, homobifunctional imidoester crosslinker featuring an 8-atom (11.9 Å) spacer arm with a central, cleavable disulfide bond . In procurement and assay design, DTBP is primarily selected for its ability to covalently link primary amines (forming amidine bonds at pH 8–10) while preserving the native positive charge of the modified lysine residues at physiological pH[1]. This dual capability—reversibility via mild reducing agents and strict maintenance of the target’s isoelectric point (pI)—makes DTBP an established reagent for stabilizing transient intracellular protein-protein interactions, synthesizing bioreducible polycationic gene vectors, and preparing samples for complex downstream decoupling workflows where native electrostatic profiles must be maintained[REFS-1, REFS-2].
Substituting DTBP with generic alternative crosslinkers fundamentally alters either the physical recovery or the electrostatic integrity of the target complex . If a buyer substitutes DTBP with another cleavable crosslinker like DSP (an NHS-ester), the reaction converts primary amines into neutral amide bonds, eliminating the positive charge and shifting the protein's isoelectric point, which can disrupt native conformations or reduce the DNA-binding capacity of polycationic vectors [1]. Conversely, substituting with in-class imidoesters like DMA or DMS preserves the native charge but creates a permanent, non-cleavable covalent bond . This permanent linkage prevents the downstream separation of interacting components, rendering the substitute incompatible with workflows requiring the decoupling of protein complexes for individual subunit analysis via SDS-PAGE or the intracellular release of therapeutic payloads .
When modifying primary amines (e.g., lysine residues or polyethylenimine vectors), the choice of crosslinker dictates the post-reaction electrostatic profile. DTBP reacts to form amidine bonds, which remain protonated at physiological pH. In contrast, NHS-ester analogs like DSP form neutral amide bonds, resulting in a net loss of positive charge for every modified site[1]. This charge preservation is required for applications necessitating the maintenance of the target's native isoelectric point (pI) or the high cationic charge density necessary for nucleic acid condensation [2].
| Evidence Dimension | Post-modification charge state at physiological pH (pH 7.4) |
| Target Compound Data | DTBP: Retains +1 positive charge per modified amine (amidine formation) |
| Comparator Or Baseline | DSP: 0 charge (neutralization) per modified amine (amide formation) |
| Quantified Difference | 100% preservation of modified cationic sites with DTBP vs. complete neutralization of modified primary amines with DSP. |
| Conditions | Primary amine crosslinking in slightly alkaline buffer (pH 8-9) followed by physiological pH equilibration. |
Procuring DTBP over DSP ensures that the crosslinked proteins or polymers maintain their native electrostatic interactions, solubility, and structural conformation.
For workflows requiring the temporary stabilization of complexes, the crosslinker must be efficiently cleaved under standard laboratory conditions. DTBP incorporates a central disulfide bond within its 11.9 Å spacer arm, allowing complete reversal of the crosslink using standard reducing agents like DTT or β-mercaptoethanol [1]. Closely related imidoester crosslinkers, such as DMA (8.6 Å spacer) or DMS (11.0 Å spacer), possess simple alkane backbones that are entirely resistant to reductive cleavage, resulting in permanently locked complexes.
| Evidence Dimension | Crosslink cleavage efficiency under reducing conditions |
| Target Compound Data | DTBP: 100% cleavable, fully reversing the crosslink |
| Comparator Or Baseline | DMA / DMS: 0% cleavable (permanent covalent linkage) |
| Quantified Difference | Complete uncoupling of the conjugated biomolecules with DTBP, compared to irreversible binding with DMA/DMS. |
| Conditions | Incubation with 100-150 mM DTT or 5% β-mercaptoethanol at 37°C for 30 minutes. |
DTBP is a necessary selection when downstream workflows (such as 2D electrophoresis or intracellular payload release) require the separation of the initially crosslinked components.
The physical distance between reactive groups determines a crosslinker's ability to capture interacting proteins without inducing severe steric distortion. DTBP provides an 8-atom spacer arm measuring 11.9 Å, offering a longer reach than the non-cleavable analog DMA (8.6 Å) . This extended span allows DTBP to bridge slightly more distant primary amines within dynamic protein complexes, increasing the crosslinking yield for transient or loosely associated multi-subunit structures in intact cells[REFS-1, REFS-2].
| Evidence Dimension | Reactive group span (Spacer Arm Length) |
| Target Compound Data | DTBP: 11.9 Å (8-atom spacer) |
| Comparator Or Baseline | DMA: 8.6 Å (6-atom spacer) |
| Quantified Difference | DTBP provides a 3.3 Å longer steric reach compared to DMA, expanding the radius for capturing adjacent amine targets. |
| Conditions | Intracellular or in vitro homobifunctional crosslinking of multi-protein complexes. |
A longer spacer arm reduces the steric constraints required for successful conjugation, improving the capture rate of transient protein-protein interactions.
DTBP's membrane permeability and charge-preserving amidine formation make it a standard reagent for crosslinking interacting proteins in intact cells (e.g., erythrocytes) without altering their native electrostatic conformations. The complexes can later be fully decoupled using DTT for individual subunit analysis via SDS-PAGE [1].
In the synthesis of non-viral gene delivery systems, DTBP is used to crosslink low molecular weight polyethylenimine (PEI). Unlike DSP, DTBP maintains the high net cationic charge required for efficient plasmid DNA condensation, while its disulfide bond allows for rapid intracellular degradation and DNA release within the reducing environment of the cytosol[2].
DTBP is frequently procured as an additive or primary crosslinker in ChIP protocols to stabilize transient or distant protein-DNA and protein-protein interactions. Its 11.9 Å spacer arm captures complexes that zero-length crosslinkers miss, and its cleavability ensures that the DNA can be efficiently recovered during the reversal step [1].
Irritant